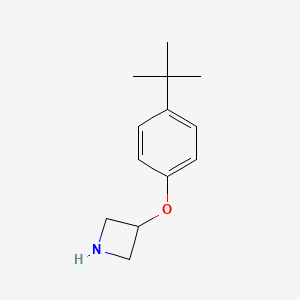

3-(4-Tert-butylphenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(4-tert-butylphenoxy)azetidine |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-4-6-11(7-5-10)15-12-8-14-9-12/h4-7,12,14H,8-9H2,1-3H3 |

InChI Key |

UBLYGJGLNQWBOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 3-(4-Tert-butylphenoxy)azetidine: A Comprehensive Guide for Lead Optimization

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds profoundly influences the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-(4-Tert-butylphenoxy)azetidine represents a highly specialized, modular building block that merges the conformational rigidity of a strained four-membered nitrogen heterocycle with the extreme lipophilicity and steric shielding of a tert-butylphenoxy moiety.

This technical whitepaper deconstructs the physicochemical properties of this compound. Written for application scientists and medicinal chemists, this guide bypasses superficial summaries to explore the quantum mechanical and thermodynamic causality behind the molecule's behavior, backed by self-validating experimental protocols.

Structural Deconstruction & Causality

To understand the macroscopic properties of 3-(4-Tert-butylphenoxy)azetidine, we must first isolate its structural components and analyze their intramolecular synergism.

The Azetidine Core: Strain and Basicity

Azetidine is a saturated, four-membered heterocycle characterized by significant inherent ring strain (approximately 25.2 kcal/mol) [2]. Unlike the stable chair conformation of piperidine, azetidine's compressed C-C-C bond angles force the molecule into a puckered conformation.

-

Basicity Causality: Unsubstituted azetidine is a strong base with a pKa of 11.29, closely mirroring pyrrolidine (11.27) [1]. However, in our target molecule, the introduction of an oxygen atom at the C3 position fundamentally alters this basicity. The electronegative oxygen exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This pulls electron density away from the azetidine nitrogen, stabilizing the unprotonated free base and effectively attenuating the pKa to a more physiologically relevant range (~8.8).

The 4-Tert-butylphenoxy Motif: Lipophilicity and Steric Shielding

The attachment of a 4-tert-butylphenoxy group introduces two critical physicochemical shifts:

-

Metabolic Shielding: The bulky tert-butyl group provides severe steric hindrance around the para-position of the phenyl ring. This spatial blockade physically prevents cytochrome P450 enzymes from accessing the ring, thereby shutting down primary pathways of aromatic hydroxylation and preventing rapid oxidative degradation [4].

-

Lipophilicity Drive: The highly hydrophobic nature of the tert-butyl group significantly augments the overall LogP of the molecule. This lipophilic drive is essential for passive transcellular membrane permeation, particularly across the blood-brain barrier (BBB) [3].

Caption: Structural deconstruction illustrating the causality of physicochemical properties.

Physicochemical Data Matrix

The following table synthesizes the theoretical and empirical physicochemical parameters of 3-(4-Tert-butylphenoxy)azetidine, providing a baseline for medicinal chemistry optimization [5].

| Parameter | Value | Causality / Structural Driver |

| Molecular Formula | C₁₃H₁₉NO | N/A |

| Molecular Weight | 205.30 g/mol | Low MW driven by the small azetidine ring, maintaining high ligand efficiency. |

| pKa (Conjugate Acid) | ~8.8 (Predicted) | Attenuated from 11.29 (unsubstituted azetidine) due to the -I effect of the C3 oxygen. |

| LogP (Octanol/Water) | ~3.2 | Driven by the highly hydrophobic tert-butyl group; optimal for oral bioavailability. |

| TPSA | 21.26 Ų | Contributed by 1 Nitrogen (amine) and 1 Oxygen (ether); excellent for BBB penetration. |

| Ring Strain Energy | ~25.2 kcal/mol | Inherent to the 4-membered azetidine ring; restricts conformational entropy. |

Self-Validating Experimental Protocols

To generate trustworthy data for lead optimization, protocols cannot simply be followed; they must be self-validating. The following methodologies are designed with built-in causality checks to ensure data integrity.

High-Throughput Potentiometric pKa Determination

Causality for Method Selection: We utilize potentiometry over UV-metric titration because the azetidine core lacks a strong chromophore that undergoes a distinct spectral shift upon protonation.

Step-by-Step Protocol:

-

System Suitability Test (SST): Titrate a standard solution of Potassium Hydrogen Phthalate (KHP) to validate the Nernstian response and linearity of the pH electrode. Validation Check: The slope must be >58 mV/pH unit.

-

Sample Preparation: Dissolve 2.0 mg of 3-(4-Tert-butylphenoxy)azetidine in 1.0 mL of 0.15 M KCl (to maintain constant ionic strength). If aqueous solubility is a limiting factor due to the tert-butyl group, use a methanol/water cosolvent system (up to 40% MeOH) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky equation.

-

Titration: Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M KOH under a nitrogen blanket to prevent CO₂ absorption (which would falsely lower the pH).

-

Data Processing: Calculate the pKa using the Bjerrum plot method (average number of bound protons vs. pH). The inflection point corresponds to the pKa.

Biphasic LC-MS/MS LogP Quantification

Causality for Method Selection: The extreme lipophilicity of the tert-butyl group drives the compound predominantly into the octanol phase. The residual concentration in the aqueous phase will likely fall below the limit of detection (LOD) for standard UV-Vis spectrophotometry. LC-MS/MS provides the requisite sensitivity. Furthermore, lipophilic amines are notorious for adsorbing to glassware; therefore, a mass balance check is mandatory.

Step-by-Step Protocol:

-

Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.

-

Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.

-

Partitioning: Combine 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a silanized glass vial (to prevent non-specific amine binding).

-

Equilibration: Shake the vial at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.

-

Quantification: Analyze both phases using LC-MS/MS (ESI+ mode, monitoring the [M+H]+ ion at m/z 206.1).

-

Self-Validation (Mass Balance): Calculate total recovery:

. Validation Check: Recovery must be >95%. If <95%, glass adsorption has occurred, and the LogP calculation is invalid.

Caption: Workflow for self-validating physicochemical profiling of azetidine derivatives.

References

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) / PMC.[Link]

-

Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.[Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH) / PMC.[Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.[Link]

3-(4-Tert-butylphenoxy)azetidine: Structural Profiling, Physicochemical Properties, and Applications in Medicinal Chemistry

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of saturated, high-sp³ fraction heterocycles is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds [1]. 3-(4-Tert-butylphenoxy)azetidine (CAS: 1220028-86-3) has emerged as a highly versatile bifunctional building block. By coupling the hydrophilic, metabolically stable azetidine core with a bulky, lipophilic 4-tert-butylphenoxy moiety, this compound serves as an ideal pharmacophore for targeting deep hydrophobic pockets in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its chemical architecture, physicochemical properties, synthetic methodologies, and field-proven applications in medicinal chemistry.

Chemical Identity & Structural Architecture

The utility of 3-(4-tert-butylphenoxy)azetidine lies in its distinct structural dichotomy. The molecule is composed of two primary domains:

-

The Azetidine Core: A four-membered saturated nitrogen heterocycle. Compared to larger homologues like pyrrolidine or piperidine, azetidine offers a lower molecular weight, reduced lipophilicity, and a unique spatial vector for substituents. The ring strain alters the nitrogen's hybridization, slightly reducing its basicity (pKa ~9.0) compared to unstrained aliphatic amines, which can mitigate hERG toxicity liabilities.

-

The 4-Tert-butylphenoxy Group: An ether-linked aromatic system featuring a bulky tert-butyl group at the para position. The tert-butyl group acts as a robust hydrophobic anchor and sterically shields the aromatic ring from cytochrome P450 (CYP450)-mediated para-hydroxylation, a common metabolic liability.

Quantitative Data Summary

| Property | Value | Implication for Drug Design |

| Chemical Formula | C₁₃H₁₉NO | High sp³ carbon fraction (Fsp³) enhances clinical success rates. |

| Molecular Weight | 205.30 g/mol | Low MW allows for downstream elaboration without violating the Rule of 5. |

| CAS Registry Number | 1220028-86-3 | Standardized identifier for commercial sourcing. |

| Monoisotopic Mass | 205.1466 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| H-Bond Donors | 1 (Secondary Amine) | Facilitates key interactions with target protein residues (e.g., Asp/Glu). |

| H-Bond Acceptors | 2 (Amine N, Ether O) | Enhances aqueous solubility and target binding affinity. |

Pharmacophore Mapping & Causality in Drug Design

When integrating this building block into a larger therapeutic molecule, each functional group plays a deterministic role in the compound's behavior. The diagram below illustrates the logical mapping of these structural features.

Pharmacophore mapping detailing the functional roles of the azetidine and tert-butylphenoxy groups.

Mechanistic Insight: S1P Receptor Modulation

A prominent application of this scaffold is in the development of Sphingosine-1-phosphate (S1P) receptor modulators [2]. S1P receptors (specifically S1P₁ and S1P₅) are critical targets for neurodegenerative diseases and neuropathic pain. The natural ligand, sphingosine-1-phosphate, features a polar head group and a long lipophilic tail. 3-(4-Tert-butylphenoxy)azetidine perfectly mimics this topology: the basic azetidine nitrogen interacts with the conserved acidic residues in the GPCR binding pocket, while the extended 4-tert-butylphenoxy tail occupies the deep hydrophobic channel of the receptor.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(4-tert-butylphenoxy)azetidine is most efficiently achieved via a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-tert-butylphenol, followed by acidic deprotection. The Mitsunobu protocol is chosen specifically because the mild conditions prevent ring-opening of the strained azetidine core, which is a significant risk under harsh basic etherification conditions (e.g., Williamson ether synthesis).

Experimental Workflow

Step 1: Mitsunobu Etherification

-

Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq, 10 mmol) and 4-tert-butylphenol (1.05 eq, 10.5 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

-

Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.2 eq, 12 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is strictly required to control the highly exothermic formation of the betaine intermediate.

-

Azodicarboxylate Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor complete consumption of the azetidine starting material via LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate N-Boc-3-(4-tert-butylphenoxy)azetidine .

Step 2: Acidic Deprotection

-

Cleavage: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Alternatively, 4M HCl in Dioxane can be used to isolate the hydrochloride salt directly.

-

Propagation: Stir at room temperature for 2 hours. Validation: TLC will show a highly polar spot (ninhydrin positive) indicating the free amine.

-

Isolation: Concentrate the mixture in vacuo. If TFA was used, co-evaporate with toluene (3x) to remove residual acid, yielding the TFA salt of 3-(4-tert-butylphenoxy)azetidine , ready for downstream functionalization (e.g., reductive amination or amide coupling).

Synthetic workflow for 3-(4-tert-butylphenoxy)azetidine via Mitsunobu reaction and deprotection.

Conclusion

3-(4-Tert-butylphenoxy)azetidine represents a masterclass in rational building block design. By combining the low-lipophilicity, high-sp³ character of the azetidine ring with the metabolically robust, hydrophobic tert-butylphenoxy tail, medicinal chemists are provided with a powerful tool for targeting complex lipophilic binding pockets. The self-validating synthetic protocols detailed above ensure high-fidelity incorporation of this motif into next-generation therapeutics, particularly in the realm of GPCR modulation and CNS-targeted drug discovery.

References

- Saha, A. K., et al. (2010). Agonists and antagonists of the S1P5 receptor, and methods of uses thereof. World Intellectual Property Organization Patent WO2010093704A1.

The Azetidine Ether Scaffold: A High-Fidelity Bioisostere for Physicochemical Optimization

Topic: Structure-Activity Relationship (SAR) of Azetidine Ether Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: Escaping "Flatland"

In the pursuit of novel therapeutics, the "escape from flatland"—moving away from planar aromatic systems toward sp³-rich architectures—has become a central dogma of modern medicinal chemistry. The azetidine ether moiety represents a privileged scaffold in this domain. As a four-membered nitrogen heterocycle linked via an oxygen atom, it offers a unique combination of high rigidity, lowered lipophilicity (LogD), and tunable basicity compared to its five- (pyrrolidine) and six-membered (piperidine) congeners.

This technical guide dissects the Structure-Activity Relationship (SAR) of azetidine ether derivatives, focusing on their utility as bioisosteres in neuropharmacology (specifically nAChR agonists) and monoamine transporter inhibitors.

Structural Architecture & SAR Dimensions

The azetidine ether scaffold can be deconstructed into three critical zones for SAR exploration:

Zone A: The Azetidine Core (The Vector)

-

Ring Strain: The ~25 kcal/mol ring strain of the azetidine creates a distinct vector for substituents. Unlike the "floppy" piperidine chair, the azetidine ring is puckered, holding the C3-substituent in a relatively rigid orientation.

-

Basicity Modulation: The pKa of the azetidine nitrogen is a critical SAR parameter. Unsubstituted azetidine (pKa ~11.3) is highly basic. However, the introduction of an electronegative ether oxygen at C3 exerts a strong inductive effect (

), lowering the pKa by 1.5–2.5 log units depending on the distal aryl group. This brings the basicity closer to the physiological range (pKa 8.5–9.5), improving blood-brain barrier (BBB) permeability.

Zone B: The Ether Linkage (The Pivot)

-

Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor (HBA). In nicotinic agonists (e.g., Tebanicline), this oxygen mimics the spatial positioning of the ester oxygen in cocaine or the ketone in cytisine.

-

Conformational Bias: The C3-O bond prefers a specific dihedral angle to minimize steric clash with the azetidine ring hydrogens, locking the pharmacophore into a bioactive conformation.

Zone C: The Distal Aromatic (The Anchor)

-

Electronic Tuning: Electron-withdrawing groups (EWGs) on the distal aromatic ring (e.g., chloropyridine in Tebanicline) further modulate the acidity of the azetidine NH via through-space electrostatic interactions, although the ether linkage insulates against direct resonance effects.

Quantitative Data: Bioisosteric Comparison

The following table illustrates the impact of ring contraction from piperidine to azetidine on key physicochemical properties, using a generic CNS-active ligand model.

| Property | Piperidine Ether (6-membered) | Pyrrolidine Ether (5-membered) | Azetidine Ether (4-membered) | SAR Implication |

| LogP (ClogP) | 2.5 - 3.0 | 2.0 - 2.5 | 1.2 - 1.8 | Azetidine significantly lowers lipophilicity, reducing metabolic clearance. |

| pKa (Basic N) | 9.8 - 10.5 | 9.5 - 10.2 | 8.8 - 9.4 | Lower pKa improves membrane permeability (higher fraction of neutral species at pH 7.4). |

| Ligand Efficiency (LE) | Moderate | High | Very High | Lower molecular weight with maintained potency maximizes LE. |

| Metabolic Stability | Low (Oxidation) | Moderate | High | The strained ring is surprisingly resistant to P450 oxidation compared to larger rings. |

Case Study: Tebanicline (ABT-594)

Target: Neuronal Nicotinic Acetylcholine Receptor (nAChR)

The development of Tebanicline is the definitive case study for azetidine ether SAR.

-

The Problem: Epibatidine is a potent analgesic but highly toxic due to lack of subtype selectivity (hits ganglionic and neuromuscular receptors).

-

The Bioisosteric Move: Researchers replaced the rigid bicyclic 7-azabicyclo[2.2.1]heptane core of epibatidine with a 3-pyridyl ether azetidine .

-

The Result:

-

The distance between the basic nitrogen and the pyridine ring was maintained (critical pharmacophore).

-

Toxicity was reduced by >1000-fold.

-

Oral bioavailability improved due to the optimized pKa profile.

-

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting an azetidine ether scaffold during lead optimization.

Caption: Decision workflow for incorporating azetidine ethers to optimize physicochemical properties.

Experimental Protocols: Synthesis of 3-Aryloxyazetidines

The formation of the ether bond at the sterically constrained C3 position of the azetidine ring requires specific conditions. The Mitsunobu Reaction is the industry standard for this transformation, ensuring inversion of configuration (if chiral) and high yields.

Protocol A: Mitsunobu Coupling (Standard)

Objective: Synthesis of N-Boc-3-aryloxyazetidine from N-Boc-3-hydroxyazetidine and a phenol/hydroxy-heterocycle.

Materials:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

Substituted Phenol/Hydroxypyridine (1.1 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxyazetidine, the phenolic nucleophile, and

. Dissolve in anhydrous THF (0.2 M concentration) under nitrogen atmosphere. -

Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical Step: Temperature control prevents the formation of hydrazine by-products.

-

Addition: Add DIAD dropwise over 20 minutes via a syringe pump or pressure-equalizing addition funnel. The solution will turn yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by LC-MS (Look for disappearnce of phenol; azetidine alcohol is often not UV active).

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over

. -

Purification: Concentrate in vacuo. The major by-product is triphenylphosphine oxide (

). Use flash column chromatography (Hexane/EtOAc gradient).-

Tip: If

co-elutes, triturate the crude residue with cold diethyl ether/pentane to precipitate the oxide before chromatography.

-

Protocol B: S_NAr Displacement (Alternative)

Used only when the aryl partner is highly electron-deficient (e.g., 2-chloropyridine).

-

Dissolve N-Boc-3-hydroxyazetidine in DMF.

-

Add NaH (1.2 equiv) at 0°C to form the alkoxide.

-

Add the aryl halide (e.g., 2-chloro-5-nitropyridine).

-

Heat to 60–80°C until completion.

Synthetic Pathway Visualization

Caption: Mechanistic flow of the Mitsunobu coupling to generate the azetidine ether linkage.

References

-

Azetidines in Drug Discovery: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010. Link(Note: Defines the general physicochemical advantages of 4-membered rings).

-

Tebanicline (ABT-594) Discovery: Holladay, M. W., et al. "Identification of ABT-594: A Potent, Orally Active, Non-Opioid Analgesic Acting via Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 1998. Link

-

Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

-

Azetidine Synthesis Protocols: St-Onge, M., et al. "Process Development for the Synthesis of 3-Hydroxyazetidine Salts." Organic Process Research & Development, 2010. Link

The Ascendant Scaffold: A Technical Guide to 4-tert-butylphenoxy Azetidine Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational constraints and advantageous physicochemical properties.[1] Its incorporation into drug candidates can enhance metabolic stability, improve receptor selectivity, and provide novel intellectual property. This guide delves into the synthesis, characterization, and potential biological activities of a promising class of compounds: 4-tert-butylphenoxy azetidine analogs. By combining the rigid azetidine core with the bulky 4-tert-butylphenoxy moiety, these analogs present a compelling scaffold for targeting a range of biological entities.

I. The Strategic Design: Why 4-tert-butylphenoxy Azetidine?

The design of these analogs is underpinned by sound medicinal chemistry principles. The azetidine ring offers a three-dimensional structure that can orient substituents in precise vectors, facilitating optimal interactions with protein binding pockets.[1] The 4-tert-butylphenoxy group, on the other hand, provides a large, lipophilic domain that can engage in hydrophobic interactions and potentially confer selectivity for specific targets. The ether linkage offers a balance of stability and rotational flexibility.

Caption: General structure of 4-tert-butylphenoxy azetidine analogs.

II. Synthesis of 4-tert-butylphenoxy Azetidine Analogs: A Plausible Route

A robust synthetic strategy is crucial for the exploration of this chemical space. A plausible and adaptable route involves the nucleophilic substitution of a suitably activated azetidine precursor with 4-tert-butylphenol.[1]

Experimental Protocol: Synthesis of 3-(4-tert-butylphenoxy)azetidine

Step 1: Preparation of Sodium 4-tert-butylphenoxide

-

To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., argon).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution.

Causality: The strongly basic sodium hydride deprotonates the phenolic hydroxyl group of 4-tert-butylphenol to generate the corresponding sodium phenoxide. This enhances the nucleophilicity of the oxygen atom, making it poised to attack an electrophilic carbon.

Step 2: Nucleophilic Substitution

-

To the freshly prepared sodium 4-tert-butylphenoxide solution, add a solution of N-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-3-(4-tert-butylphenoxy)azetidine.

Causality: The nucleophilic phenoxide displaces the iodide leaving group on the N-Boc-3-iodoazetidine via an Sₙ2 reaction. The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen from participating in side reactions.

Step 3: Deprotection

-

Dissolve the purified N-Boc-3-(4-tert-butylphenoxy)azetidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

-

Dry the organic layer over Na₂SO₄ and concentrate to obtain 3-(4-tert-butylphenoxy)azetidine.

Causality: The strong acid, TFA, cleaves the acid-labile Boc protecting group, liberating the free secondary amine of the azetidine ring.

Caption: Synthetic workflow for 3-(4-tert-butylphenoxy)azetidine.

III. Potential Biological Activities and Structure-Activity Relationships (SAR)

The 4-tert-butylphenoxy azetidine scaffold holds promise for interacting with various biological targets. Based on the structural motifs, two particularly interesting areas for investigation are monoamine oxidase (MAO) inhibition and histamine H3 receptor (H3R) antagonism.

A. Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.[2] The phenoxy moiety in our analogs is reminiscent of the aromatic groups found in known MAO inhibitors.[3]

Hypothetical Structure-Activity Relationships:

-

Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical. Electron-withdrawing groups on the phenyl ring of related inhibitors have been shown to enhance MAO-B inhibition potency.[4]

-

Azetidine Ring Substitution: The substitution pattern on the azetidine ring could influence selectivity for MAO-A versus MAO-B. Unsubstituted or small alkyl groups on the azetidine nitrogen may be favorable.

Table 1: Hypothetical MAO Inhibition Data for 4-tert-butylphenoxy Azetidine Analogs

| Compound ID | R1 (on Azetidine N) | R2 (on Phenoxy Ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| AZ-TBP-01 | H | 4-tert-butyl | 5.2 | 0.8 |

| AZ-TBP-02 | CH₃ | 4-tert-butyl | 3.8 | 0.5 |

| AZ-TBP-03 | H | 3-Cl, 4-tert-butyl | 7.1 | 0.2 |

B. Histamine H3 Receptor (H3R) Antagonism

H3R antagonists are being investigated for the treatment of various central nervous system disorders, including Alzheimer's disease and narcolepsy.[5] The general structure of many H3R antagonists includes a basic amine (like the azetidine nitrogen) connected via a linker to an aromatic or heteroaromatic group.

Hypothetical Structure-Activity Relationships:

-

Basic Amine: The pKa of the azetidine nitrogen is crucial for interaction with the receptor.

-

Linker Length: The length and nature of the chain connecting the azetidine to the phenoxy group can significantly impact affinity. A propyl or butyl chain is often optimal in related series.

-

Aromatic Moiety: The 4-tert-butylphenoxy group serves as the hydrophobic aromatic region common in H3R antagonists.

Table 2: Hypothetical H3 Receptor Affinity Data for 4-tert-butylphenoxy Azetidine Analogs

| Compound ID | Linker (between Azetidine N and Phenoxy O) | hH3R Ki (nM) |

| AZ-TBP-H3-01 | (CH₂)₃ | 55 |

| AZ-TBP-H3-02 | (CH₂)₄ | 28 |

| AZ-TBP-H3-03 | (CH₂)₅ | 89 |

IV. Conclusion and Future Directions

The 4-tert-butylphenoxy azetidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined provides a clear path for the generation of a diverse library of analogs. The potential for these compounds to act as MAO inhibitors or H3R antagonists warrants further investigation. Future work should focus on the synthesis and biological evaluation of a focused library of these analogs to establish concrete structure-activity relationships and to identify lead compounds for further optimization.

V. References

-

Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide - Benchchem. Available from:

-

4-tert-Butylphenol - Wikipedia. Available from: [Link]

-

Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed. Available from: [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. Available from: [Link]

-

structure and activity relationship of monoamine oxidase inhibitors - ResearchGate. Available from: [Link]

-

Azines and diazines as potential histamine H3-receptor antagonists - PubMed. Available from: [Link]

-

Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. Available from: [Link]

-

Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - MDPI. Available from: [Link]

-

Preparation of 4-tert-butylphenol - PrepChem.com. Available from: [Link]

-

Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL - EMBL-EBI. Available from: [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. Available from: [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available from: [Link]

-

4-tert-butyl phenol, 98-54-4 - The Good Scents Company. Available from: [Link]

-

H3 receptor antagonist - Wikipedia. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

The Azetidine Switch: Engineering Metabolic Stability in Cyclic Amines

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with an azetidine—has emerged as a high-impact strategy to optimize Drug Metabolism and Pharmacokinetics (DMPK) profiles. While pyrrolidines are ubiquitous in drug discovery, they are frequently metabolic "hotspots," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.

This technical guide analyzes the metabolic stability of azetidine versus pyrrolidine scaffolds. It details the physicochemical drivers of this stability, the mechanistic uncoupling of oxidative pathways, and provides a validated protocol for assessing intrinsic clearance (

Physicochemical Drivers of Metabolism

The metabolic superiority of azetidine over pyrrolidine is rarely due to a single factor. It is a function of lipophilicity reduction and geometric constraint .

The Lipophilicity Cliff ( )

Lipophilicity is the primary determinant of non-specific binding and affinity for the CYP450 active site.

-

Pyrrolidine (5-membered): Higher carbon count increases lipophilicity (

). The flexible envelope conformation allows adaptable binding to hydrophobic CYP pockets. -

Azetidine (4-membered): Removing a methylene group lowers

and

Basicity and Ionization ( )

Both scaffolds are strong bases (

| Property | Pyrrolidine Scaffold | Azetidine Scaffold | Impact on Metabolism |

| Ring Size | 5-membered | 4-membered | Azetidine reduces molecular weight and size. |

| Lipophilicity ( | Moderate | Low | Lower |

| Ring Strain | Low (~6 kcal/mol) | High (~26 kcal/mol) | High strain alters transition state energies for oxidation. |

| Conformation | Flexible (Envelope) | Rigid (Puckered) | Rigidity reduces "induced fit" in enzyme pockets. |

Mechanistic Pathways of Instability

The core difference in stability lies in the susceptibility to

Pyrrolidine: The Oxidative Cascade

Pyrrolidines are classic substrates for CYP-mediated N-dealkylation or ring oxidation.

-

Initiation: CYP Compound I abstracts a hydrogen atom (HAT) or an electron (SET) from the

-carbon or nitrogen. -

Radical Formation: A carbon-centered radical forms at the

-position. -

Hydroxylation: Oxygen rebound generates an unstable

-carbinolamine (hemiaminal). -

Collapse: The ring opens to form an amino-aldehyde or undergoes N-dealkylation.

Azetidine: The Geometric Shield

Despite its high ring strain, azetidine is remarkably resistant to this pathway.

-

Trajectory Hindrance: The rigid, puckered conformation of azetidine prevents the

-C-H bonds from aligning optimally with the CYP heme iron-oxo species for abstraction. -

Imminium Ion Instability: The formation of an endocyclic double bond (imminium ion intermediate) within a 4-membered ring introduces extreme angle strain (deviating further from the ideal 90°). This raises the activation energy (

) for the oxidation step, effectively "gating" the metabolic pathway.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

Figure 1: Comparative oxidative mechanisms. Pyrrolidines readily undergo ring opening, whereas azetidines face a high energetic barrier to oxidation due to geometric strain constraints.

Experimental Validation: Microsomal Stability Assay

To verify the stability advantage of an azetidine scaffold, a Microsomal Stability Assay is the gold standard. This protocol measures the intrinsic clearance (

Protocol Design Principles

-

Substrate Concentration (1

M): Kept well below -

Protein Concentration (0.5 mg/mL): Optimized to minimize non-specific binding while maintaining sufficient enzyme activity.

-

Cofactor: NADPH is required.[2] Without it, CYPs are inactive (used as a negative control).

Step-by-Step Methodology

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Liver Microsomes (Human/Rat, 20 mg/mL stock)

-

NADPH Regenerating System (or 10 mM NADPH solution)

-

Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

-

Preparation:

-

Prepare a 2

M solution of the test compound in Phosphate Buffer (0.1% DMSO final). -

Prepare a Microsome solution at 1.0 mg/mL in Phosphate Buffer.

-

-

Pre-incubation:

-

Mix 30

L of Compound solution + 30 -

Incubate at 37°C for 5-10 minutes (allows temperature equilibration).

-

-

Reaction Initiation:

-

Add 60

L of NADPH solution (pre-warmed to 37°C) to the wells. -

Final concentrations: 0.5

M Compound, 0.5 mg/mL Microsomes.

-

-

Sampling (Kinetic Time Points):

-

At

minutes, remove an aliquot (e.g., 50

-

-

Quenching:

-

Immediately dispense the aliquot into 150

L of ice-cold Stop Solution (ACN + IS). -

Vortex vigorously to precipitate proteins.

-

-

Clarification:

-

Centrifuge at 4,000 rpm (or 3200 x g) for 20 minutes at 4°C.

-

-

Quantification:

-

Inject supernatant onto LC-MS/MS. Monitor the Parent/Internal Standard area ratio.

-

Data Analysis

Plot

Assay Workflow Diagram

Figure 2: Standardized Microsomal Stability Assay workflow for determining intrinsic clearance.

Strategic Implementation

When to use the "Azetidine Switch":

-

High Clearance: If a pyrrolidine lead shows rapid turnover in microsomes (

). -

Lipophilicity Issues: If the lead compound has a

, switching to azetidine typically lowers -

Solubility Limits: The lower lipophilicity of azetidines often translates to improved aqueous solubility.

Cautionary Notes

-

Chemical Stability: While metabolically stable, the strained azetidine ring can be chemically reactive under highly acidic conditions or in the presence of strong nucleophiles (ring opening).

-

Aldehyde Oxidase (AO): While less common for simple azetidines, be aware that reducing CYP clearance can sometimes unmask clearance by cytosolic enzymes like AO, though this is more common in electron-deficient aromatic heterocycles.

References

-

Stepan, A. F., et al. (2011). "Application of the Spirocyclic Azetidine as a Bioisostere of the Morpholine Ring." Journal of Medicinal Chemistry. Available at: [Link]

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses 4-membered ring properties analogous to azetidines). Available at: [Link]

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at: [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard reference for Microsomal Stability Protocols).

-

Efremov, I. V., et al. (2012). "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT1." Journal of Medicinal Chemistry. (Case study of azetidine use). Available at: [Link]

Sources

Aryloxy Azetidines as Next-Generation Pharmaceutical Building Blocks: Synthesis, Physicochemical Profiling, and Drug Discovery Applications

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to clinical candidates with poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles. As application scientists, we frequently navigate the challenge of optimizing ligand efficiency while mitigating these ADME/Tox liabilities. The transition toward sp3-rich, three-dimensional scaffolds—often termed the "escape from flatland"—has brought four-membered heterocycles like azetidines to the forefront of drug design[1].

Specifically, the aryloxy azetidine scaffold represents a masterclass in structural optimization. By replacing traditional piperidine or pyrrolidine rings with an azetidine, and coupling it to an aromatic system via an oxygen linker, researchers can precisely modulate basicity, reduce lipophilicity, and introduce novel hydrogen-bonding vectors[2]. This whitepaper provides an in-depth technical analysis of the physicochemical advantages, self-validating synthetic protocols, and biological applications of aryloxy azetidines.

Mechanistic Rationale: Physics and Chemistry of the Scaffold

The decision to incorporate an aryloxy azetidine moiety into a drug candidate is rarely arbitrary; it is driven by strict physicochemical causality.

Ring Strain and pKa Modulation

The contraction from a six-membered piperidine to a four-membered azetidine ring significantly alters the hybridization of the amine nitrogen. The geometric constraints of the azetidine ring force the internal C-N-C bond angles to compress (~90°), which in turn increases the s-character of the nitrogen's lone pair. Because s-orbitals are held closer to the nucleus, the lone pair is less available for protonation. Consequently, azetidines typically exhibit a pKa that is 1 to 2 units lower than their piperidine counterparts[3]. This reduction in basicity decreases the extent of protonation at physiological pH, directly translating to improved membrane permeability and a drastically reduced risk of phospholipidosis and hERG channel inhibition.

The Aryloxy Linker as a Spatial Vector

Incorporating an oxygen atom as a one-atom linker (the "aryloxy" component) serves a dual purpose. First, it acts as a strong hydrogen bond acceptor, enabling novel interactions with target protein residues. Second, it precisely controls the spatial vector between the basic nitrogen and the aromatic ring. This distance is a critical pharmacophoric requirement for monoamine G-protein coupled receptors (GPCRs), such as the serotonin (5-HT) receptors and the serotonin transporter (SERT)[2].

Metabolic Stability and Solubility

Azetidines demonstrate excellent metabolic stability. The high ring strain and steric hindrance around the α-carbons make them significantly less susceptible to cytochrome P450-mediated α-oxidation compared to pyrrolidines and piperidines. Furthermore, several aryloxy azetidines have demonstrated significantly improved aqueous solubility and promising in vivo pharmacokinetics over related compounds containing bulky biaryl substituents[1].

Rational design workflow transitioning from piperidine leads to aryloxy azetidines.

Comparative Physicochemical Data

To quantify the advantages of the aryloxy azetidine scaffold, we summarize the typical physicochemical shifts observed during a scaffold-hopping campaign. The data below illustrates why this building block is highly prized in hit-to-lead optimization.

| Scaffold Architecture | Typical pKa | Relative Lipophilicity (ClogP) | TPSA Contribution (Ų) | Metabolic Stability (CYP450) |

| Aryl-Piperidine | 9.5 - 10.5 | High | ~12.0 | Poor (Prone to α-oxidation) |

| Aryloxy-Piperidine | 9.0 - 10.0 | Moderate | ~21.2 | Moderate |

| Aryloxy-Azetidine | 8.0 - 9.0 | Low | ~21.2 | Excellent (Sterically hindered) |

Table 1: Comparative physicochemical profiling of saturated nitrogen heterocycles.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 3-(aryloxy)azetidines is typically achieved via the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a substituted phenol[3].

As an application scientist, I mandate that every protocol must be a self-validating system . You must not proceed to the next step unless the specific In-Process Control (IPC) criteria are met. This ensures high-fidelity data and prevents the downstream carryover of impurities.

Protocol: Synthesis of 3-(Aryloxy)azetidines via SN2 Displacement

Step 1: Activation of the Azetidine Alcohol

-

Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), anhydrous Dichloromethane (DCM).

-

Procedure: Cool a solution of N-Boc-3-hydroxyazetidine and Et₃N in DCM to 0 °C under nitrogen. Add MsCl dropwise to manage the exothermic reaction. Stir for 2 hours at room temperature.

-

Causality: The mesylate is chosen over a halide because it provides a superior leaving group for the subsequent SN2 reaction, which is inherently sluggish due to the steric hindrance and strain of the 4-membered ring.

-

Self-Validation (IPC 1): Perform TLC (EtOAc/Hexane 1:1). The reaction is complete only when the starting material spot (visualized via ninhydrin stain) is entirely consumed. LC-MS must show the [M+H-tBu]+ peak corresponding to the mesylate.

Step 2: Nucleophilic Substitution

-

Reagents: N-Boc-3-mesylazetidine (1.0 eq), Substituted Phenol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous Dimethylformamide (DMF).

-

Procedure: Combine the reagents in DMF and heat to 80 °C for 12-16 hours.

-

Causality: The use of a polar aprotic solvent (DMF) and elevated temperature (80 °C) provides the thermodynamic energy required to overcome the activation barrier of displacing a secondary leaving group on a strained ring with a bulky phenoxide nucleophile.

-

Self-Validation (IPC 2): Monitor via LC-MS. Do not quench until the desired aryloxy mass[M+Na]+ is the dominant peak. Extract with EtOAc and wash extensively with LiCl (5% aq) to remove residual DMF.

Step 3: Deprotection

-

Reagents: 3-(Aryloxy)-N-Boc-azetidine, Trifluoroacetic acid (TFA), DCM (1:4 ratio).

-

Procedure: Stir the intermediate in the TFA/DCM mixture at room temperature for 1 hour. Concentrate under reduced pressure.

-

Self-Validation (IPC 3): ¹H NMR must confirm the complete disappearance of the prominent 9H singlet at ~1.4 ppm (the Boc group).

Step-by-step synthetic workflow for 3-(aryloxy)azetidines via SN2 displacement.

Target Profiling and Biological Applications

The integration of aryloxy azetidines has yielded significant breakthroughs across multiple therapeutic areas.

Neuroscience: Serotonin Receptor Ligands

In the development of multitarget-directed ligands for depression and anxiety, researchers have successfully replaced piperidine rings with azetidines containing a one-atom oxygen linker[2]. This modification preserves the exact distance between the basic nitrogen and the central phenyl ring required for binding to the Serotonin Transporter (SERT) and 5-HT1A receptors, while simultaneously reducing the lipophilicity that often leads to off-target toxicity[2].

Antiviral Therapeutics: Protease Inhibitors

Substituted azetidines, including those with aryloxy functionalizations, have been extensively mapped in the structure-based design of Hepatitis C virus (HCV) NS3/4A serine protease inhibitors[4]. The rigid, distinct conformation of the azetidine ring forces the aryloxy substituent into an optimal binding pocket vector, enhancing the ligand's binding affinity through favorable entropy-enthalpy compensation[4].

References

-

ACS Publications. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 2025.[Link]

-

MDPI. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals, 2024. [Link]

-

ACS Publications. "NMR Structural Characterization of Peptide Inhibitors Bound to the Hepatitis C Virus NS3 Protease: Design of a New P2 Substituent." Journal of Medicinal Chemistry, 2003.[Link]

Sources

An In-depth Technical Guide to 3-(4-Tert-butylphenoxy)azetidine

This guide provides a comprehensive technical overview of 3-(4-tert-butylphenoxy)azetidine, a heterocyclic compound of interest in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Descriptors

3-(4-Tert-butylphenoxy)azetidine is a small molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 4-tert-butylphenyl group. The structural rigidity and unique electronic properties of the azetidine ring make it an attractive scaffold in the design of novel therapeutic agents.

| Identifier | Value |

| CAS Number | 1220028-86-3[1] |

| IUPAC Name | 3-(4-tert-butylphenoxy)azetidine |

| Chemical Formula | C₁₃H₁₉NO[1] |

| Molecular Weight | 205.30 g/mol [1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CNC2 |

| InChIKey | UBLYGJGLNQWBOP-UHFFFAOYSA-N[1] |

Rationale and Significance in Drug Discovery

The azetidine motif is a "privileged" scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] Its strained four-membered ring introduces a degree of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the sp³-rich character of the azetidine ring can improve solubility and metabolic stability, key attributes for successful drug development.[2]

The incorporation of a 4-tert-butylphenoxy moiety suggests potential interactions with targets that have a hydrophobic binding pocket. The tert-butyl group, a bulky and lipophilic substituent, can significantly influence the binding mode and selectivity of a molecule.

While specific biological data for 3-(4-tert-butylphenoxy)azetidine is not extensively published in peer-reviewed literature, the structural components suggest potential activity in several therapeutic areas:

-

Kinase Inhibition: Numerous azetidine-containing molecules have been investigated as kinase inhibitors for applications in oncology and inflammatory diseases.[4][5] The rigid azetidine scaffold can orient substituents to effectively target the ATP-binding site of kinases.

-

GPCR Modulation: The defined three-dimensional structure of azetidines makes them suitable for interacting with the well-defined binding pockets of G-protein coupled receptors (GPCRs).[3][6]

-

Enzyme Inhibition: The specific stereochemistry and electronic properties of the azetidine ring may lead to selective inhibition of various enzymes, such as proteases or transferases.[3][7]

Synthetic Strategy and Experimental Protocols

The synthesis of 3-(4-tert-butylphenoxy)azetidine can be achieved through a multi-step process involving the preparation of an N-protected azetidine precursor followed by nucleophilic substitution and deprotection. The following protocol is based on established methods for the synthesis of 3-aryloxyazetidines.

Synthesis of tert-Butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate (N-Boc protected intermediate)

Reaction Scheme:

Caption: Synthesis of the N-Boc protected intermediate.

Step-by-Step Protocol:

-

Preparation of Sodium 4-tert-butylphenoxide: To a solution of 4-tert-butylphenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium 4-tert-butylphenoxide solution, add a solution of N-Boc-3-iodoazetidine (1.0 equivalent) in anhydrous THF.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate.

Deprotection to Yield 3-(4-Tert-butylphenoxy)azetidine

Reaction Scheme:

Caption: Deprotection of the N-Boc group.

Step-by-Step Protocol:

-

Acid-mediated Deprotection: Dissolve the purified tert-butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).[1]

-

Reaction Monitoring: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield 3-(4-tert-butylphenoxy)azetidine. Further purification can be achieved by column chromatography or crystallization if necessary.

Analytical Characterization (Hypothetical Data)

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.25 (m, 2H, Ar-H), 6.85-6.80 (m, 2H, Ar-H), 4.40-4.30 (m, 1H, O-CH), 4.00-3.85 (m, 4H, azetidine-CH₂), 2.5 (br s, 1H, NH), 1.30 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0 (Ar-C-O), 143.0 (Ar-C-tBu), 126.5 (Ar-CH), 116.0 (Ar-CH), 70.0 (O-CH), 55.0 (azetidine-CH₂), 34.0 (C(CH₃)₃), 31.5 (C(CH₃)₃) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₃H₂₀NO⁺ [M+H]⁺: 206.1545, Found: (Expected to be within 5 ppm) |

| High-Performance Liquid Chromatography (HPLC) | Purity: >95% (with appropriate column and mobile phase) |

Potential Biological Applications and Future Directions

The structural alerts within 3-(4-tert-butylphenoxy)azetidine point towards several exciting avenues for future research in drug discovery.

Caption: Potential biological targets and therapeutic areas for 3-(4-tert-butylphenoxy)azetidine.

-

Oncology and Inflammation: The azetidine scaffold is present in inhibitors of STAT3 and MerTK, both of which are implicated in cancer and inflammatory processes.[4][8]

-

Metabolic and Inflammatory Disorders: Azetidine derivatives have been developed as antagonists for GPCRs like FFA2 and CCR2, which play roles in metabolic and inflammatory diseases.[6][9]

-

Neurodegenerative Diseases: The 4-tert-butylphenoxy moiety is a component of ligands targeting the histamine H3 receptor and monoamine oxidase B, both of which are relevant to neurodegenerative disorders.

-

Central Nervous System Disorders: Azetidine-based compounds have been explored as GABA uptake inhibitors, suggesting potential applications in neurological and psychiatric conditions.[10]

Future research should focus on the synthesis of a library of analogs of 3-(4-tert-butylphenoxy)azetidine to explore structure-activity relationships (SAR). Systematic screening against a panel of kinases, GPCRs, and other enzymes will be crucial to identify its primary biological targets and elucidate its mechanism of action.

Conclusion

3-(4-Tert-butylphenoxy)azetidine represents a promising, yet underexplored, chemical entity. Its combination of a strained azetidine ring and a bulky hydrophobic phenoxy group provides a unique structural framework for the development of novel therapeutic agents. This guide has outlined its key identifiers, a plausible synthetic route, and highlighted its potential in various areas of drug discovery. Further investigation into the biological activity of this compound is warranted and could lead to the identification of novel drug candidates.

References

- Gorre, M.; et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- Johnson, A. R.; et al. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.

- 3-(4-tert-butyl-phenoxy)-azetidine | 1220028-86-3. Moshang Chemical.

- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC Publishing.

- A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy.

- Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2)

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines in medicinal chemistry: emerging applic

- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.

- Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candid

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

- Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Rasayan Journal of Chemistry.

- 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Molecule.org.

- tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)

- In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide. Benchchem.

- Pharmaceutical composition.

- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF AZETIDINONE. Rasayan Journal of Chemistry.

- tert-Butyl Esters. Organic Chemistry Portal.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.

- New pharmaceutical compounds.

- tert-butyl 3-(3-formylphenoxy)

- Heterocyclic compound derivatives and medicines.

- Method for improving the oral bioavailability of a drug.

- Pharmaceutical composition containing palonosetron.

Sources

- 1. rsc.org [rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

Methodological & Application

Reaction conditions for N-functionalization of 3-(4-Tert-butylphenoxy)azetidine

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-(4-Tert-butylphenoxy)azetidine . It synthesizes specific chemical behaviors of 3-aryloxyazetidines with field-proven functionalization strategies.

Introduction & Chemical Context

3-(4-Tert-butylphenoxy)azetidine is a high-value scaffold in medicinal chemistry, often serving as a rigid, metabolic surrogate for piperidines or morpholines.[1] The 3-aryloxy substitution introduces significant lipophilicity (cLogP ~3.5), improving blood-brain barrier (BBB) penetration compared to unsubstituted azetidines, while the strained 4-membered ring offers unique vector positioning for structure-activity relationship (SAR) exploration.[1]

Key Reactivity & Challenges

-

Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high temperatures in the presence of strong nucleophiles. However, the 3-aryloxy substituent provides steric shielding that generally stabilizes the ring compared to 2-substituted analogs.

-

Basicity & Salt Forms: The secondary amine is moderately basic (

). It is typically supplied as a Trifluoroacetate (TFA) or Hydrochloride (HCl) salt to prevent oxidative degradation. Critical Step: You must neutralize the salt in situ or pre-free-base the material to ensure efficient N-functionalization. -

Sterics: The bulky tert-butylphenoxy group at C3 points away from the nitrogen lone pair (puckered conformation), leaving the nitrogen nucleophilic and accessible for functionalization.

Decision Matrix: Selecting the Route

Choose your functionalization pathway based on the desired "R" group.

Figure 1: Strategic decision tree for N-functionalization based on target moiety.

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Installing alkyl chains, benzyl groups, or cycloalkyls.[1] Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination via the iminium intermediate is self-limiting to the tertiary amine, preventing side reactions.

Materials:

-

Substrate: 3-(4-Tert-butylphenoxy)azetidine (TFA salt)[1]

-

Reagent: Aldehyde or Ketone (1.1 - 1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (only if using salt form)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Procedure:

-

Salt Neutralization: In a generic reaction vial, suspend the azetidine TFA salt (1.0 equiv) in DCE (0.1 M concentration). Add DIPEA (1.2 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

-

Note: If the solution remains cloudy, the free base is likely soluble, and the precipitate is DIPEA-TFA salt. This does not interfere.

-

-

Imine Formation: Add the aldehyde/ketone (1.1 equiv). If the ketone is sterically hindered, add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30-60 minutes.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to suppress ring opening). Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

-

Reaction: Allow to warm to RT and stir for 2-16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). The lipophilic tert-butyl group ensures the product partitions strongly into the organic phase.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting Reductive Amination

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Sterically hindered ketone | Switch solvent to THF; Use Ti(OiPr)₄ (1.5 equiv) as a Lewis acid additive. |

| Ring Opening | Acidic hydrolysis | Avoid strong acids like HCl; stick to weak acids (AcOH) and keep temp <40°C. |

| Over-reduction | Aldehyde too reactive | Add reductant after imine formation is confirmed (sequential addition). |

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Best for: Attaching phenyl, pyridyl, or heterocyclic rings.[1] Mechanism: Pd-catalyzed cycle.[2][3][4] Azetidines can be tricky due to β-hydride elimination risks, but 3-substituted azetidines are generally stable.

Materials:

-

Substrate: 3-(4-Tert-butylphenoxy)azetidine (Free base preferred; if salt, use extra base).[1]

-

Partner: Aryl Bromide/Iodide (1.0 - 1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂.[1]

-

Ligand: BINAP or XPhos (4-10 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

-

Solvent: Toluene or 1,4-Dioxane (Degassed).[1]

Step-by-Step Procedure:

-

Preparation: If starting with TFA salt, perform a free-base extraction first (DCM/sat. NaHCO₃ wash) to remove TFA, as it can poison the Pd catalyst.

-

Charging: In a glovebox or under Argon counter-flow, add Aryl Bromide (1.0 equiv), Azetidine free base (1.1 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) to a microwave vial.

-

Solvation: Add anhydrous Toluene (0.2 M). Seal the vial.

-

Reaction: Heat to 80-100°C for 4–12 hours.

-

Optimization: Microwave irradiation at 110°C for 30-60 mins often gives cleaner profiles for azetidines.

-

-

Filtration: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.

-

Purification: Concentrate and purify via column chromatography.

Protocol C: Amide Coupling (N-Acylation)

Best for: Creating amides (peptidomimetics).

Step-by-Step Procedure:

-

Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

-

Addition: Add 3-(4-Tert-butylphenoxy)azetidine (TFA salt) (1.0 equiv). The excess DIPEA handles the salt neutralization.

-

Reaction: Stir at RT for 1-2 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (briefly), then sat. NaHCO₃, then Brine.[1]

-

Note: The brief acid wash removes unreacted azetidine but must be fast to prevent ring hydrolysis.

-

Critical Quality Attributes (CQA) & Validation

Validating the Structure

The 3-(4-Tert-butylphenoxy)azetidine core has distinct NMR signatures that confirm the ring is intact.

-

¹H NMR (CDCl₃):

-

Azetidine Ring Protons: Look for two sets of multiplets (or doublets of doublets) around 3.5 - 4.5 ppm .

-

Ring Intact Check: If the ring opens, these signals shift significantly upfield (to ~2.5-3.0 ppm) and lose the distinct "roofing" coupling pattern of the rigid ring.

-

Tert-Butyl Group: A sharp singlet (9H) at ~1.3 ppm .

-

Phenoxy Methine: The proton at C3 (attached to oxygen) typically appears as a pentet/multiplet around 4.8 - 5.0 ppm .

-

Safety & Stability

-

Storage: Store the free base at -20°C under Argon. The TFA salt is stable at RT.

-

Toxicity: Treat as a potent bioactive amine. Use double-gloving and work in a fume hood.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines. J. Org. Chem. (2025).[5][6][7] Link (General azetidine handling).[1]

-

Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv (2021). Link (Buchwald conditions for azetidines).[1]

-

Reductive Amination: A Practical Guide. Master Organic Chemistry (2017). Link (Mechanism and reagent choice).

-

Synthesis and Profiling of Azetidine-Based Scaffolds. PMC (2016). Link (TFA salt handling and scale-up).

Sources

- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Scalable Synthesis of 3-(4-Tert-butylphenoxy)azetidine Hydrochloride

[1]

Abstract & Strategic Overview

The azetidine ring serves as a critical pharmacophore in modern drug discovery, offering a rigid, low-molecular-weight scaffold that modulates lipophilicity and metabolic stability.[1] This Application Note details the optimized synthesis of 3-(4-tert-butylphenoxy)azetidine hydrochloride , a valuable building block for GPCR modulators and ion channel blockers.[1]

While Mitsunobu conditions are often employed for similar ether linkages, they suffer from poor atom economy and difficult purification (removal of triphenylphosphine oxide).[1] This protocol utilizes a robust Nucleophilic Substitution (

Retrosynthetic Logic

The synthesis is disconnected into two primary stages:[1]

-

Etherification: Formation of the C-O bond via base-mediated displacement.[1]

-

Deprotection/Salt Formation: Acid-mediated cleavage of the Boc group to yield the stable hydrochloride salt.[1]

Figure 1: Retrosynthetic analysis prioritizing the

Experimental Protocol

Stage 1: Coupling (Etherification)

Objective: Synthesize tert-butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Boc-3-iodoazetidine | 1.0 | Electrophile | High reactivity leaving group.[1] |

| 4-tert-butylphenol | 1.1 | Nucleophile | Slight excess ensures complete consumption of the expensive azetidine.[1] |

| Cesium Carbonate ( | 2.0 | Base | "Cesium Effect" enhances solubility and nucleophilicity in DMF. |

| DMF (Anhydrous) | - | Solvent | Concentration: 0.2 M. |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 4-tert-butylphenol (1.1 equiv) and anhydrous DMF (0.2 M relative to azetidine). Stir until dissolved.

-

Activation: Add Cesium Carbonate (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Observation: The mixture may become a suspension.[1]

-

Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in a minimal amount of DMF dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 4:1).[1] The iodide starting material (

) should disappear; product appears at

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).[1]

-

Wash organic phase with

(3x) to remove DMF (Critical for preventing silica streaking).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Wash with saturated Brine (1x).[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Gradient 0%

20% EtOAc in Hexanes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Yield Expectation: 75–85% as a white/off-white solid.[1]

-

Stage 2: Deprotection & Salt Formation

Objective: Isolate 3-(4-tert-butylphenoxy)azetidine hydrochloride.[1]

Reagents

| Component | Role | Notes |

| N-Boc Intermediate | Substrate | From Stage 1.[1][2][3][4][5][6] |

| 4M HCl in Dioxane | Reagent | Anhydrous acid source.[1] Avoids aqueous workup.[1] |

| Diethyl Ether ( | Anti-solvent | Promotes precipitation of the salt. |

Step-by-Step Procedure

-

Dissolution: Dissolve the N-Boc intermediate in a minimal volume of Dichloromethane (DCM) (approx. 2 mL per gram) in a round-bottom flask.

-

Acidolysis: Cool to 0°C (ice bath). Add 4M HCl in Dioxane (10 equiv) dropwise.

-

Caution: Gas evolution (isobutylene) may occur.[1]

-

-

Reaction: Remove ice bath and stir at RT for 2–4 hours.

-

Monitoring: TLC should show baseline material (amine salt) and disappearance of the non-polar Boc-protected spot.[1]

-

-

Isolation:

-

Concentrate the reaction mixture to roughly 1/3 volume.

-

Add Diethyl Ether (

) slowly to induce precipitation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Filter the white solid under a nitrogen blanket (azetidines can be hygroscopic).[1]

-

Wash the filter cake with cold

(2x).

-

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Yield Expectation: >90% (Quantitative conversion is typical).[1]

-

Process Logic & Quality Control

The following workflow diagram illustrates the critical decision points and validation steps required to ensure batch consistency.

Figure 2: Operational workflow emphasizing the critical TLC checkpoint and purification logic.

Analytical Validation

Successful synthesis is validated by the following spectroscopic signatures.

H NMR (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.20 - 9.40 | br s | 2H | Ammonium protons (indicates salt formation). | |

| 7.35 | d ( | 2H | Ar-H | Aromatic protons (ortho to t-butyl). |

| 6.85 | d ( | 2H | Ar-H | Aromatic protons (ortho to ether). |

| 5.05 | m | 1H | CH-O | Azetidine C3 proton (deshielded by oxygen).[1] |

| 4.40 | m | 2H | Azetidine C2/C4 protons. | |

| 3.95 | m | 2H | Azetidine C2/C4 protons. | |

| 1.25 | s | 9H | Tert-butyl group (diagnostic singlet). |

Note: The absence of a singlet at

Safety & Handling

-

1-Boc-3-iodoazetidine: Potential alkylating agent.[1] Handle in a fume hood.

-

HCl/Dioxane: Corrosive and moisture sensitive.[1] Store in a fridge/freezer and seal immediately after use.

-

Product Storage: The hydrochloride salt is stable but should be stored in a desiccator or at -20°C to prevent moisture absorption.[1]

References

-

General Synthesis of 3-Aryloxyazetidines: Duncton, M. A. J., et al. "Azetidines in Medicinal Chemistry."[1] Arkivoc, vol. 2018, no. iv, 2018, pp. 195-214.[1][4]

-

Nucleophilic Substitution Methodology: Billotte, S. "Synthesis of 3-Substituted Azetidines."[1] Organic Letters, vol. 8, no.[1][7] 23, 2006, pp. 5365-5367.[1]

-

Deprotection Protocols: Wuts, P. G. M., and Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Azetidine synthesis [organic-chemistry.org]

Application Note: Fragment-to-Lead Optimization Using 3-(4-Tert-butylphenoxy)azetidine

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics, particularly for challenging or "undruggable" targets such as protein-protein interactions (PPIs)[1]. Unlike traditional high-throughput screening (HTS) which utilizes larger, complex molecules, FBDD relies on libraries of low-molecular-weight compounds (typically 12-14 heavy atoms) to efficiently sample chemical space[2].

This application note details the structural rationale and experimental workflows for utilizing 3-(4-Tert-butylphenoxy)azetidine as a privileged starting fragment in structure-based drug design (SBDD). By combining a conformationally restricted azetidine core with a bulky, lipophilic tert-butylphenoxy moiety, this fragment provides an ideal physicochemical foundation for targeting deep hydrophobic pockets, such as the SH2 domain of STAT3[3].

Structural and Physicochemical Rationale

The success of a fragment hit depends heavily on its "sociability"—its ability to be synthetically elaborated without violating drug-like physicochemical parameters (e.g., Lipinski's Rule of 5)[4].

The Azetidine Core